molecular formula C12H8IN5O2S B10939985 4-iodo-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide

4-iodo-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10939985
M. Wt: 413.20 g/mol
InChI Key: INBBITKLYJKWOW-UHFFFAOYSA-N
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Description

4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinazolinone core, a pyrazole ring, and an iodine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles such as formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as DNA and proteins. In the context of its anticancer activity, the compound is believed to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting cell proliferation . Additionally, it can inhibit LuxR-type receptors, affecting bacterial communication and virulence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a quinazolinone core, a pyrazole ring, and an iodine substituent. This structural complexity contributes to its diverse biological activities and potential as a multi-target therapeutic agent.

Properties

Molecular Formula

C12H8IN5O2S

Molecular Weight

413.20 g/mol

IUPAC Name

4-iodo-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H8IN5O2S/c13-7-5-14-16-9(7)10(19)17-18-11(20)6-3-1-2-4-8(6)15-12(18)21/h1-5H,(H,14,16)(H,15,21)(H,17,19)

InChI Key

INBBITKLYJKWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=C(C=NN3)I

Origin of Product

United States

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